Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

Stereochemistry X-ray crystallography Medicinal chemistry

Secure the defined (3R,4R) stereochemistry for your SAR program. This intermediate provides three orthogonal reactive handles—N-Boc, C3-Br, and C4-OH—enabling systematic exploration of BET bromodomain selectivity and MAO-B modulation. Procuring this pre-resolved enantiomer eliminates costly late-stage chiral separation, streamlines the synthesis of constrained peptidomimetics, and reduces step count versus achiral starting materials. Ideal for generating focused libraries with confirmed activity against BRD4.

Molecular Formula C14H18BrNO3
Molecular Weight 328.206
CAS No. 185943-03-7
Cat. No. B2871956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
CAS185943-03-7
Molecular FormulaC14H18BrNO3
Molecular Weight328.206
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br
InChIInChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1
InChIKeyMVBVHAPOPNVVQT-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate (CAS 185943-03-7): Sourcing Evidence for a Defined Stereochemical Dihydroquinoline Intermediate


Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate (CAS 185943-03-7) is a chiral, densely functionalized 1,2,3,4-tetrahydroquinoline derivative featuring a defined (3R,4R) stereochemistry at the bromo and hydroxy positions. This compound belongs to the tetrahydroquinoline class, a privileged scaffold in medicinal chemistry for bromodomain and extra-terminal (BET) protein inhibition [1] and monoamine oxidase (MAO) modulation [2]. Its N-Boc protecting group, C3-bromine, and C4-hydroxyl group provide three orthogonal handles for further chemoselective elaboration, making it a versatile late-stage intermediate for structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate


Simple substitution of this compound with an unsubstituted dihydroquinoline or an alternative stereoisomer carries significant risk of divergent reactivity and biological readout. The (3R,4R) configuration establishes a precise spatial relationship between the C3-bromine and C4-hydroxyl groups; epimerization at either center alters the dihedral angle and hydrogen-bonding capacity, which directly impacts the geometry of subsequent cyclization or coupling steps [1]. Furthermore, replacing the C3-bromine with hydrogen removes the sole heavy-atom handle for palladium-catalyzed cross-coupling or substitution chemistry, effectively blocking SAR expansion at that vector. The N-Boc group, while chemically labile under acidic conditions, is essential for maintaining the reduced tetrahydroquinoline oxidation state before a desired deprotection event; earlier removal or the use of an alternative N-acyl group would expose the free amine to oxidation during upstream transformations [2].

Quantitative Differentiation Evidence: Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate vs. Closest Analogs


Defined (3R,4R) Stereochemistry vs. Racemic or Diastereomeric Mixtures

The target compound is synthesized and supplied as the single (3R,4R) enantiomer, established via stereospecific epoxide-opening methodology [1]. In contrast, the (3S,4S) enantiomer and the (3R,4S) diastereomer are not commercially documented as isolated entities, meaning any substitution with a racemic or undefined mixture introduces an uncontrolled variable in asymmetric synthesis or chiral SAR studies. The absolute configuration at C3 and C4 determines the facial selectivity of subsequent reactions: the trans relationship enforced by the (3R,4R) configuration places the bromine and hydroxyl on opposite faces of the tetrahydropyridine ring, which is critical for the geometry of fused bicyclic products.

Stereochemistry X-ray crystallography Medicinal chemistry

C3-Bromo Substituent as a Synthetic Diversification Handle vs. Non-Brominated Analog (CAS 932398-74-8)

The target compound (C14H18BrNO3, MW 328.21) possesses a C3-bromine atom that serves as a robust handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi) or nucleophilic substitution. The non-brominated direct analog, tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate (CAS 932398-74-8, C14H19NO3, MW 249.31), lacks this vector entirely, rendering it incapable of undergoing C3-selective C–C or C–N bond formation without prior C–H activation [1]. The mass difference of 78.90 Da (corresponding to one Br vs. H) provides a convenient isotope signature for reaction monitoring by LC-MS.

Cross-coupling SAR expansion Late-stage functionalization

Tetrahydroquinoline Core as a Privileged BET Bromodomain Scaffold vs. Other Chemotypes

The 1,2,3,4-tetrahydroquinoline core is a validated pharmacophore for selective BET bromodomain inhibition. The clinical-stage inhibitor I-BET726 (GSK1324726A), built on a tetrahydroquinoline scaffold, achieves IC50 values of 41 nM (BRD2), 31 nM (BRD3), and 22 nM (BRD4) [1]. Tetrahydroquinoline-based analogs have demonstrated >50-fold selectivity for BD2 over BD1 bromodomains, a profile not readily achieved with the triazolopyrazine or 3,5-dimethylisoxazole chemotypes [2]. The target compound, with its (3R,4R) stereochemistry and three functional handles, represents an advanced intermediate for generating focused libraries around the tetrahydroquinoline BET pharmacophore with defined spatial orientation of exit vectors.

Bromodomain inhibition Epigenetics BET proteins

MAO-B Inhibitory Potential of the Dihydroquinoline Scaffold vs. Non-Selective MAO Inhibitors

Closely related 3,4-dihydroquinolin-2-one derivatives exhibit selective inhibition of the MAO-B isoform, with a representative analog (CHEMBL2430703, a 3-bromo-substituted dihydroquinoline) showing an IC50 of 86 nM against recombinant human MAO-B versus 12,400 nM against MAO-A, corresponding to a 144-fold selectivity for MAO-B [1]. This selectivity profile is substantially higher than that of non-selective MAO inhibitors such as tranylcypromine. The target compound contains the saturated tetrahydroquinoline core that, upon oxidation to the dihydroquinoline, can access a similar pharmacophore, providing a starting point for developing MAO-B-selective agents with improved brain penetration.

Monoamine oxidase Neurodegeneration Isoform selectivity

N-Boc-Protected Tetrahydroquinoline to Prevent Premature Oxidation vs. Unprotected Amine Analogs

The N-Boc (tert-butoxycarbonyl) group serves a dual function: it protects the secondary amine from oxidation to the quinoline or dihydroquinoline level during storage and early-stage reactions, and it serves as a traceless protecting group cleavable under mild acidic conditions (TFA or HCl/dioxane). The unprotected 3-bromo-4-hydroxy-1,2,3,4-tetrahydroquinoline is not commercially available as a stable entity due to the susceptibility of the free amine to air oxidation, which leads to aromatization and loss of the saturated core required for BET bromodomain recognition [1]. Premature deprotection or use of a benzyloxycarbonyl (Cbz) group requires harsher hydrogenolytic conditions incompatible with the C3-bromine.

Protecting group strategy Oxidation stability Process chemistry

Versatile Three-Point Functionalization vs. Mono- or Di-Functionalized Dihydroquinoline Analogs

The target compound offers three orthogonal reactive sites – N-Boc (protecting group/latent amine), C3-Br (electrophilic cross-coupling partner), and C4-OH (nucleophilic handle for etherification, esterification, or oxidation to ketone) – positioned on a single tetrahydroquinoline ring. This three-point functionalization density is uncommon among commercially available dihydroquinoline building blocks. The des-bromo analog (CAS 932398-74-8) provides only two functional handles [1], while the oxidized quinoline variants lack the saturated ring geometry essential for BD2-selective BET inhibition [2]. The presence of all three handles allows for consecutive, chemoselective transformations without protecting group manipulation at the reactive sites, thereby enabling efficient parallel library synthesis.

Diversity-oriented synthesis Lead optimization Fragment-based drug discovery

Proven Application Scenarios for Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate Based on Quantitative Evidence


Synthesis of BET Bromodomain-Focused Compound Libraries for Oncology Lead Discovery

The tetrahydroquinoline core is a validated scaffold for selective BET bromodomain inhibition, as demonstrated by I-BET726 (BRD4 IC50 = 22 nM) [1]. The target compound, with its defined (3R,4R) stereochemistry and orthogonal N-Boc, C3-Br, and C4-OH handles, serves as an ideal late-stage diversification intermediate for generating focused libraries of THQ-based BET inhibitors. Parallel Suzuki coupling at C3, followed by C4 functionalization and subsequent Boc deprotection, enables systematic exploration of vectors critical for BD2/BD1 selectivity in a single synthetic sequence. This approach is directly aligned with the SAR strategy that yielded tetrahydroquinoline analogs with >50-fold BD2 selectivity [2].

MAO-B Selective Inhibitor Development for Neurodegenerative Disease Programs

The dihydroquinoline scaffold has demonstrated intrinsic MAO-B selectivity, with close analogs achieving IC50 values of 86 nM (MAO-B) and a 144-fold window over MAO-A [1]. The target compound can be oxidized to the corresponding dihydroquinoline pharmacophore at the appropriate stage of synthesis. Its C3-bromine handle enables the introduction of substituents that modulate MAO-B potency and brain penetration, while the (3R,4R) configuration provides a defined starting geometry for exploring chiral recognition by the MAO-B active site. Procurement of the single enantiomer eliminates the need for chiral separation of final lead candidates, streamlining the path to in vivo proof-of-concept studies.

Chiral Building Block for Asymmetric Synthesis of Complex Heterocycles

The (3R,4R) configuration, established through stereospecific synthesis, provides a defined chiral template for constructing fused and bridged heterocyclic systems. The trans relationship between C3-Br and C4-OH, as documented in analogous bromo-substituted quinoline intermediates [1], directs the facial selectivity of cyclization reactions. This makes the compound suitable for the synthesis of enantiopure tetrahydroquinoline-fused lactones, lactams, and morpholines, which are of interest as constrained peptidomimetics and probes for chemical biology. Procurement of the pre-resolved enantiomer avoids the cost and yield losses associated with chromatographic chiral separation or diastereomeric salt resolution.

Late-Stage Diversification of HCV Protease Inhibitor Intermediates

Bromo-substituted quinolines and dihydroquinolines are established intermediates in the synthesis of HCV NS3/4A protease inhibitors [1]. The target compound's N-Boc protection maintains the reduced tetrahydroquinoline oxidation state required for further functionalization en route to the quinoline or dihydroquinoline cores found in HCV-active molecules. The defined stereochemistry at C3 and C4 allows for the installation of chiral substituents necessary for protease active-site recognition. Using a pre-functionalized chiral intermediate reduces the step count and improves the overall yield relative to constructing the tetrahydroquinoline core from achiral starting materials.

Quote Request

Request a Quote for Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.